molecular formula C15H23N7O4 B12932013 2'-(L-Norvalyl)amino-2'-Deoxyadenosine CAS No. 591766-30-2

2'-(L-Norvalyl)amino-2'-Deoxyadenosine

Cat. No.: B12932013
CAS No.: 591766-30-2
M. Wt: 365.39 g/mol
InChI Key: NWKNSTYARDJRIZ-IEUWZBGXSA-N
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Description

2’-(L-Norvalyl)amino-2’-Deoxyadenosine is a synthetic nucleoside analog that has garnered significant interest in the fields of biochemistry and molecular biology. This compound is structurally characterized by the presence of a norvalyl group attached to the amino group of 2’-deoxyadenosine. Its unique structure allows it to mimic natural nucleosides, making it a valuable tool in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(L-Norvalyl)amino-2’-Deoxyadenosine typically involves the coupling of L-norvaline with 2’-deoxyadenosine. This process can be achieved through peptide bond formation using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like DMF (dimethylformamide) under mild conditions to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for 2’-(L-Norvalyl)amino-2’-Deoxyadenosine are not well-documented, the general approach would involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the coupling reactions and purification processes, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 2’-(L-Norvalyl)amino-2’-Deoxyadenosine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in an organic solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2’-(L-Norvalyl)amino-2’-Deoxyadenosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-(L-Norvalyl)amino-2’-Deoxyadenosine involves its incorporation into nucleic acids, where it can mimic natural nucleosides. This incorporation can disrupt normal nucleic acid function, leading to the inhibition of DNA and RNA synthesis. The compound targets specific enzymes, such as aminoacyl-tRNA synthetases, and interferes with their activity, thereby affecting protein synthesis .

Comparison with Similar Compounds

Uniqueness: 2’-(L-Norvalyl)amino-2’-Deoxyadenosine is unique due to the presence of the L-norvalyl group, which imparts distinct biochemical properties. This modification allows it to interact differently with enzymes and nucleic acids compared to its analogs, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

591766-30-2

Molecular Formula

C15H23N7O4

Molecular Weight

365.39 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]pentanamide

InChI

InChI=1S/C15H23N7O4/c1-2-3-7(16)14(25)21-9-11(24)8(4-23)26-15(9)22-6-20-10-12(17)18-5-19-13(10)22/h5-9,11,15,23-24H,2-4,16H2,1H3,(H,21,25)(H2,17,18,19)/t7-,8+,9+,11+,15+/m0/s1

InChI Key

NWKNSTYARDJRIZ-IEUWZBGXSA-N

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)N

Canonical SMILES

CCCC(C(=O)NC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)N

Origin of Product

United States

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